Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate
Overview
Description
VU0155094, also known as ML397, is a positive allosteric modulator that exhibits differential activity at various group III metabotropic glutamate receptors. These receptors are part of the Class C G protein-coupled receptor superfamily and are widely expressed in the central nervous system. VU0155094 has been identified as a potential therapeutic agent for various neurological and psychiatric disorders due to its ability to modulate the activity of these receptors .
Preparation Methods
The synthesis of VU0155094 involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide to achieve a concentration of 40 mg/mL . The compound is then subjected to various reaction conditions to achieve the desired purity and activity.
Chemical Reactions Analysis
VU0155094 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and saline . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when dissolved in dimethyl sulfoxide, VU0155094 forms a clear solution that can be further processed for various applications .
Scientific Research Applications
VU0155094 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a positive allosteric modulator to study the activity of group III metabotropic glutamate receptors . In biology, it is used to investigate the role of these receptors in synaptic transmission and neuronal function . In medicine, VU0155094 has potential therapeutic applications for neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and epilepsy . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
VU0155094 exerts its effects by modulating the activity of group III metabotropic glutamate receptors. These receptors are involved in the regulation of synaptic transmission and neuronal function. VU0155094 binds to these receptors and enhances their activity, leading to increased release of neurotransmitters such as glutamate and gamma-aminobutyric acid . This modulation of receptor activity is thought to be mediated by changes in the conformation of the receptor, which in turn affects its interaction with other proteins and signaling pathways .
Comparison with Similar Compounds
VU0155094 is similar to other positive allosteric modulators of group III metabotropic glutamate receptors, such as VU0422288 (ML396) . VU0155094 exhibits differential activity at various group III receptors, making it unique in its ability to selectively modulate specific receptor subtypes . Other similar compounds include ML297 (VU0456810), which is a selective activator of G protein-coupled inwardly-rectifying potassium channels . The uniqueness of VU0155094 lies in its ability to modulate multiple receptor subtypes, providing a broader range of potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKQXDDMIBITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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